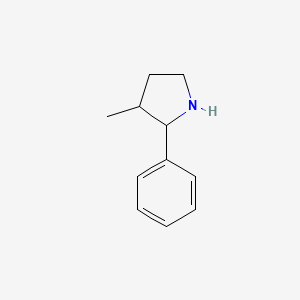

3-Methyl-2-phenylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-7-8-12-11(9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOJBVGDNJVMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402028 | |

| Record name | 3-methyl-2-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525538-05-0 | |

| Record name | 3-methyl-2-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-phenylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methyl 2 Phenylpyrrolidine and Its Stereoisomers

Stereoselective Synthesis Approaches for Chiral Pyrrolidine (B122466) Derivatives

The controlled synthesis of specific stereoisomers of 3-methyl-2-phenylpyrrolidine is paramount for investigating their biological activities. Modern synthetic chemistry offers a powerful toolkit of stereoselective methods to access these complex structures. These approaches are broadly categorized into enantioselective techniques, which create a specific enantiomer, and diastereoselective methods, which control the relative orientation of substituents on the pyrrolidine ring.

Enantioselective strategies are designed to produce one enantiomer of a chiral molecule in excess over the other. This is typically achieved by using chiral catalysts or reagents that create a chiral environment for the reaction, influencing the stereochemical outcome.

Asymmetric catalysis is a highly efficient method for synthesizing enantioenriched compounds, utilizing small amounts of a chiral catalyst to generate large quantities of a chiral product. Both metal-based catalysts and purely organic molecules (organocatalysts) have been successfully employed.

A notable strategy involves the copper-catalyzed intramolecular hydroamination of aminoalkenes. nih.gov This method can be applied to construct a diverse array of α-arylpyrrolidine scaffolds with excellent enantiomeric purity under mild conditions. nih.gov For the synthesis of this compound, a suitable γ,δ-unsaturated amine precursor could undergo cyclization, with a chiral copper catalyst directing the formation of one enantiomer over the other. For example, a copper(I) hydride complex bearing a chiral phosphine (B1218219) ligand, such as (S)-DTBM-SEGPHOS, has been shown to be effective in similar transformations, yielding pyrrolidines in high yield and enantiomeric excess. nih.gov

Another powerful approach is the sequential lithiation and alkylation of an enantioenriched N-Boc-2-phenylpyrrolidine. researchgate.net This method allows for the diastereoselective introduction of a methyl group at the C3 position of a pre-existing enantiopure 2-phenylpyrrolidine (B85683) scaffold, thereby establishing the second stereocenter. researchgate.net

| Catalytic System | Precursor Type | Key Features | Potential Outcome for Target |

| Cu(OAc)₂ / (S)-DTBM-SEGPHOS | γ,δ-Unsaturated Amine | Mild conditions, high enantioselectivity. nih.gov | Enantiopure 2-phenyl-3-methylpyrrolidine via intramolecular hydroamination. |

| Pd-Catalysis | γ-(N-acylamino) Alkene + Aryl Bromide | Convergent, builds complexity rapidly. umich.edu | Diastereoselective synthesis of the 2,3-disubstituted core. umich.edu |

| Chiral Amine Organocatalysis | α,β-Unsaturated Aldehyde + Nitroalkane | Metal-free, forms C-C bonds with high stereocontrol. researchgate.net | Stepwise construction leading to a chiral pyrrolidine precursor. |

| n-BuLi / Chiral Ligand | N-Boc-2-phenylpyrrolidine | Directed lithiation followed by alkylation. researchgate.net | Diastereoselective methylation to form the 3-methyl derivative. researchgate.net |

Chemo-enzymatic synthesis merges the versatility of chemical reactions with the unparalleled stereoselectivity of biological catalysts. Enzymes, operating under mild conditions, can resolve racemic mixtures or transform prochiral substrates into single enantiomers with exceptional purity. acs.orgsciengine.com

One prominent approach involves the use of amine transaminases (ATAs) or keto reductases (KREDs). acs.org A chemical synthesis can first be used to produce a prochiral N-protected-3-methyl-2-phenyl-pyrrolidin-4-one. Subsequently, a stereoselective enzymatic transamination or reduction step can install the final stereocenter, yielding an enantiomerically pure amino- or hydroxy-pyrrolidine derivative. acs.orgresearchgate.net These processes can achieve high conversions (>80%) and outstanding enantiomeric excess (>99% ee). acs.org

A groundbreaking "new-to-nature" biocatalytic method involves the intramolecular C(sp³)–H amination of organic azides, catalyzed by engineered cytochrome P450 enzymes. nih.gov A specifically evolved variant, P411-PYS-5149, can catalyze the insertion of an alkyl nitrene into a C-H bond to construct pyrrolidine derivatives with good enantioselectivity and efficiency. nih.gov This strategy offers a direct route to chiral pyrrolidines from simple azide (B81097) precursors, potentially affording this compound with high optical purity. nih.gov

| Enzymatic Strategy | Enzyme Class | Substrate Type | Key Advantages |

| Photoenzymatic One-Pot Synthesis | Keto Reductase (KRED) / Amine Transaminase (ATA) | N-protected pyrrolidinone | Mild conditions, >99% ee, simplified workflow from available materials. acs.org |

| Intramolecular C-H Amination | Engineered Cytochrome P411 | Alkyl Azide | Novel biocatalytic transformation, good enantioselectivity (up to 99:1 er). nih.gov |

| Kinetic Resolution | Protease / Lipase | Racemic Ester | Access to both enantiomers, high optical purities (>95% ee). researchgate.net |

| Oxidative Desymmetrization | Amine Oxidase | Substituted Pyrrolidine | Efficient synthesis of intermediates for complex molecules like Boceprevir. sciengine.com |

When a molecule has two or more stereocenters, diastereomers are possible. Diastereoselective reactions aim to produce one diastereomer in preference to others. For this compound, this means controlling the relative stereochemistry at the C2 and C3 positions to be either cis or trans.

The [3+2] cycloaddition reaction is one of the most powerful and widely used methods for constructing five-membered rings like pyrrolidines. researchgate.net This reaction typically involves a 1,3-dipole reacting with a dipolarophile (an alkene or alkyne). The most common variant for pyrrolidine synthesis is the reaction of an azomethine ylide (the 1,3-dipole) with an alkene. mdpi.com

To synthesize the this compound core, an azomethine ylide can be generated in situ from the condensation of an α-amino acid (like sarcosine) or its ester with benzaldehyde. researchgate.net This ylide, which contains the phenyl group destined for the C2 position, then reacts with a methyl-substituted alkene (e.g., propene or an activated derivative like methyl acrylate). The stereochemical outcome of the cycloaddition, which dictates the cis or trans relationship between the phenyl and methyl groups, can be influenced by the specific reactants, catalysts (often silver or lithium salts), and reaction conditions. researchgate.net These reactions can proceed with excellent diastereoselectivities, often greater than 25:1 dr, and in high yields. researchgate.net

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Key Outcome |

| Benzaldehyde + Amino Acid | Electron-deficient Alkenes | Mild, ambient conditions | High yields (up to 98%) and diastereoselectivities. researchgate.netacs.org |

| N-benzyl azomethine ylide | 3-Borylated alkenes | Scalable process | Provides functionalized pyrrolidines for further modification. researchgate.net |

| Glycine-derived oxazolidinone | Maleimides | Decarboxylative conditions | Pseudo five-component reaction creating complex polycyclic systems. mdpi.com |

| 3,3,3-Trifluoroalanine + Aldehyde | Electron-deficient Alkenes | Mild, ethanol (B145695) solvent | Access to trifluoromethylated pyrrolidines. bohrium.com |

Intramolecular cyclization involves forming the pyrrolidine ring from a linear precursor that already contains most of the required atoms. These methods offer excellent control over stereochemistry by positioning the reactive groups in a specific spatial arrangement prior to ring closure.

One effective strategy is the palladium-catalyzed reaction of γ-(N-acylamino) alkenes with aryl bromides. umich.edu In this approach, an open-chain precursor containing a nitrogen atom and an alkene is cyclized in the presence of a palladium catalyst and an aryl bromide (like bromobenzene). This reaction forms a C-C and a C-N bond in a cascade process, constructing the 2,3-disubstituted pyrrolidine ring with a trans stereochemistry often being favored. umich.edu

Similarly, intramolecular [3+2] cycloadditions of azomethine ylides can be highly diastereoselective. acs.org An aldehyde bearing a pendent dipolarophile can be condensed with an amine to form an azomethine ylide intermediate, which then undergoes a highly diastereoselective intramolecular cycloaddition to form polycyclic amine structures containing the pyrrolidine core. acs.org A reaction with 2-phenylpyrrolidine as the starting amine has been shown to proceed with high yield. acs.org Furthermore, C-H activation strategies have been utilized, where a directed C-H arylation on a saturated pyrrolidine ring precursor establishes the desired substitution pattern with high stereocontrol. nih.gov

| Cyclization Method | Precursor | Catalyst/Reagent | Stereochemical Control |

| Pd-Catalyzed Carboamination | γ-(N-acylamino) Alkene + Aryl Bromide | Palladium Catalyst | Trans stereochemistry is typically favored. umich.edu |

| Intramolecular [3+2] Cycloaddition | Aldehyde with pendent dipolarophile + Amine | Benzoic Acid | Highly diastereoselective, forms four new stereocenters. acs.org |

| Reductive Annulation | β-Iminochlorohydrin | Reducing Agent | Provides rapid access to 2,5-syn-pyrrolidines. researchgate.net |

| C-H Activation/Arylation | N-Boc-pyrrolidine derivative | Palladium Catalyst | Stereoselective introduction of aryl groups onto the ring. nih.gov |

Deracemization Processes for N-Methyl-2-phenylpyrrolidine and Analogs

Deracemization is a powerful strategy to obtain enantiomerically pure compounds from a racemic mixture, offering a theoretical yield of 100%. This approach typically involves the selective transformation of one enantiomer into a prochiral intermediate, which is then non-selectively converted back to the racemic starting material, leading to an enrichment of the other enantiomer.

A notable chemoenzymatic deracemization protocol has been developed for the synthesis of enantiomerically pure cyclic tertiary amines, including N-methyl-2-phenylpyrrolidine. researchgate.nettudelft.nl This process utilizes a monoamine oxidase (MAO) from Aspergillus niger (MAO-N) and its engineered variants. nih.govresearchgate.net The (S)-enantiomer of the racemic amine is selectively oxidized by the enzyme to an imine, a prochiral intermediate. nih.gov This imine is then non-selectively reduced back to the racemic amine by a chemical reducing agent like ammonia (B1221849) borane, which is present in the reaction mixture. nih.govvu.nl This cycle leads to a gradual accumulation of the (R)-enantiomer. nih.gov

A specific variant, MAO-N D5, which contains five point mutations, has shown high activity towards cyclic amines. nih.gov Using this variant, the deracemization of racemic N-methyl-2-phenylpyrrolidine was successfully performed on a preparative scale. researchgate.netresearchgate.net The reaction, conducted at a 25 mM concentration, yielded (R)-N-methyl-2-phenylpyrrolidine with a 75% isolated yield and an impressive 99% enantiomeric excess (ee) within 24 hours. researchgate.netamazonaws.com This demonstrates the potential of engineered enzymes for the efficient production of enantiopure pyrrolidine derivatives. researchgate.net

| Substrate | Biocatalyst | Reducing Agent | Product | Yield (%) | ee (%) | Reference |

| rac-N-methyl-2-phenylpyrrolidine | MAO-N D5 variant | Ammonia borane | (R)-N-methyl-2-phenylpyrrolidine | 75 | 99 | researchgate.netamazonaws.com |

| rac-2-phenylpyrrolidine | MAO-N D3 variant (immobilized) | Ammonia borane | (R)-2-phenylpyrrolidine | 80 | 98 | rsc.org |

Novel Reaction Pathways for Pyrrolidine Core Construction

The construction of the pyrrolidine core is a central theme in heterocyclic chemistry. Modern synthetic methods are continuously being developed to improve efficiency, selectivity, and substrate scope.

Direct functionalization of C(sp³)–H bonds is a highly atom- and step-economical approach for the synthesis of complex molecules. organic-chemistry.org This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the δ-position of picolinamide (B142947) (PA)-protected amine substrates provides an efficient route to pyrrolidines. organic-chemistry.org This method is characterized by low catalyst loading, the use of inexpensive reagents, and mild reaction conditions. organic-chemistry.org The transformation proceeds through a Pd(II)/Pd(IV) catalytic cycle, leading to the formation of the C–N bond. organic-chemistry.org

Iron catalysis has also emerged as a powerful tool for C–H amination. Iron dipyrrinato complexes can catalyze the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines. nih.gov For instance, the cyclization of 1-azido-1-phenyl-hex-5-ene using an iron catalyst affords Boc-2-phenyl-5-vinylpyrrolidine with good diastereoselectivity. nih.gov Furthermore, simple and commercially available iron salts, such as FeI₂, have been shown to be remarkably active catalysts for pyrrolidine formation from organic azides via direct C–H bond amination. rsc.org This method is fast, selective, and tolerates various functional groups. rsc.org

A redox-neutral approach for the α-C–H functionalization of 2-substituted pyrrolidines has also been developed. acs.org This method utilizes an internal oxidant, such as o-benzoquinone, to achieve regio- and diastereoselective functionalization of the secondary α-C–H bond over the tertiary one. acs.org The resulting N,O-acetal can then undergo intermolecular addition of a nucleophile to furnish 2,5-disubstituted pyrrolidines. acs.org

| Catalyst System | Substrate Type | Key Transformation | Product | Key Features | Reference |

| Palladium(II)/Picolinamide | Amine with δ-C-H bond | Intramolecular C(sp³)-H Amination | Pyrrolidine | Low catalyst loading, mild conditions | organic-chemistry.org |

| Iron Dipyrrinato Complex | Aliphatic Azide | Intramolecular C(sp³)-H Amination | 2,5-Disubstituted Pyrrolidine | High diastereoselectivity | nih.gov |

| FeI₂ | Organic Azide | Intramolecular C(sp³)-H Amination | Pyrrolidine | Fast, selective, additive-free | rsc.org |

| o-Benzoquinone (Internal Oxidant) | 2-Substituted Pyrrolidine | Redox-Neutral α-C-H Functionalization | 2,5-Disubstituted Pyrrolidine | High regio- and diastereoselectivity | acs.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular complexity. rasayanjournal.co.in They are characterized by high atom and step economy, making them attractive for sustainable synthesis. tandfonline.com

The synthesis of highly functionalized pyrrolidines can be achieved through one-pot, three-component cascade reactions. rasayanjournal.co.in For example, the reaction of a primary amine, an acetylene (B1199291) dicarboxylate, and formaldehyde (B43269) in a 1:1:4 molar ratio, mediated by tetra-n-butylammonium bromide (TBAB) in water, provides biologically significant pyrrolidines in good to moderate yields. rasayanjournal.co.in

Another powerful MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides. tandfonline.comtandfonline.com These ylides, often generated in situ from the reaction of an α-amino acid and an aldehyde or ketone, react with various dipolarophiles to construct the pyrrolidine ring. tandfonline.comresearchgate.net The use of ultrasound irradiation can promote these reactions, often under catalyst-free conditions. rsc.org For instance, a one-pot, four-component reaction of a secondary amine, carbon disulfide, an isocyanide, and a gem-dicyano olefin at room temperature under ultrasonic irradiation affords polysubstituted pyrrolidines diastereoselectively in high yields. rsc.org

| Reaction Type | Reactants | Catalyst/Mediator | Key Features | Reference |

| Three-Component Cascade | Primary amine, Acetylene dicarboxylate, Formaldehyde | Tetra-n-butylammonium bromide (TBAB) | One-pot, uses water as a green solvent | rasayanjournal.co.in |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, Dipolarophile | Ultrasound irradiation (catalyst-free) | High diastereoselectivity, room temperature | rsc.org |

| 1,3-Dipolar Cycloaddition | α-Imino esters, Dienes/Dipolarophiles | Cellulose (B213188)/Starch sulfuric acid | Metal-free, reusable catalyst, high diastereoselectivity | researchgate.net |

| Three-Component Domino Reaction | (E)-3-(2-nitrovinyl)-indoles, Isatins, Chiral polycyclic α-amino acids | Catalyst-free (in EtOH-H₂O) | Eco-friendly, high yields, no chromatography | rsc.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. This involves the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes.

The use of water as a solvent in MCRs for pyrrolidine synthesis is a prime example of a green chemistry approach. rasayanjournal.co.in Water is non-toxic, non-flammable, and abundant. The use of phase-transfer catalysts like TBAB can facilitate reactions in aqueous media. rasayanjournal.co.in Another sustainable approach is the use of natural carbohydrate-based solid acid catalysts, such as cellulose or starch sulfuric acid. researchgate.net These catalysts are derived from renewable resources, are cost-effective, and can be recycled and reused without significant loss of activity. researchgate.net

Solvent choice is a critical aspect of green chemistry. The replacement of toxic solvents like dimethylacetamide (DMA) with greener alternatives such as N-butylpyrrolidinone (NBP) and N-hexylpyrrolidinone (NHP) has been demonstrated in photocatalytic α-amino arylation reactions. bohrium.com These greener solvents not only reduce toxicity but can also improve reaction efficiency. bohrium.com Furthermore, protocols for the recycling of both the solvent and the precious metal photocatalyst have been developed, enhancing the economic and environmental benefits of the process. bohrium.com

Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, is another powerful green chemistry tool. One-pot, two-step mechanochemical syntheses have been developed where both ligand formation and subsequent metal complexation are carried out in a ball mill, avoiding the need for bulk solvents for both the reaction and purification of intermediates. rsc.org

Chemical Transformations and Functionalization of the 3 Methyl 2 Phenylpyrrolidine Scaffold

Regioselective Functionalization of the Pyrrolidine (B122466) Ring

Achieving regioselectivity in the functionalization of the pyrrolidine ring is a key challenge and a significant area of research. The different positions on the pyrrolidine ring exhibit distinct reactivities, allowing for targeted modifications.

Recent advancements have demonstrated the manganese-catalyzed oxidative C(sp³)–H methylation of a 3-phenylpyrrolidine (B1306270) derivative. nih.gov This reaction selectively installs a methyl group at the 5-position of the pyrrolidine ring, distal to the existing phenyl group, highlighting the high level of regioselectivity achievable. nih.gov The process involves an initial hydroxylation followed by methylation, offering a preparative yield of the 5-methylated product. nih.gov

Furthermore, density functional theory (DFT) calculations have shed light on the regioselectivity of C(sp³)–H bond activation in pyrrolidine. sciopen.com These studies indicate that β-regioselective activation is more favorable than α-regioselective activation, a preference attributed to the reduced activity of the ortho α-C–H bond upon protonation. sciopen.com This understanding is critical for designing reactions that target specific positions on the pyrrolidine ring.

The development of methods for the enantioselective α-C–H functionalization of pyrrolidines using engineered enzymes represents another significant breakthrough. rochester.edu These biocatalytic strategies enable the introduction of functional groups at the α-position with high stereocontrol, opening up new avenues for the synthesis of chiral pyrrolidine derivatives. rochester.eduresearchgate.net

| Reaction Type | Position of Functionalization | Key Reagents/Catalysts | Significance |

|---|---|---|---|

| Oxidative C(sp³)–H Methylation | 5-position | Mn(CF3PDP) | High regioselectivity for methylation distal to the phenyl group. nih.gov |

| C(sp³)–H Trifluoromethylation | β-position | [W10O32]4−/Copper | β-regioselective activation is favored over α-activation. sciopen.com |

| Enzymatic Carbene Transfer | α-position | Engineered Cytochrome P450 | Enantioselective functionalization with high stereocontrol. rochester.edu |

Modifications at the Phenyl Moiety

The phenyl group of the 3-methyl-2-phenylpyrrolidine scaffold provides another handle for chemical modification. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the phenyl ring. The position of substitution (ortho, meta, or para) is influenced by the directing effects of the pyrrolidine ring and any existing substituents.

For instance, the synthesis of various N-aryl substituted 3-phenylpyrrolidine-2,5-diones has been reported, where the phenyl group is substituted with chloro, fluoro, or bromo groups. uj.edu.pl These modifications are achieved by using appropriately substituted phenylsuccinic acids as starting materials. uj.edu.pl

Nitrogen Atom Derivatization

The nitrogen atom of the pyrrolidine ring is a nucleophilic center and can readily undergo a variety of chemical transformations. These modifications are often crucial for modulating the biological activity and physicochemical properties of the resulting compounds.

Common derivatizations include:

Alkylation: The nitrogen can be alkylated to introduce various alkyl or substituted alkyl groups. smolecule.com For example, (S)-1-Methyl-2-phenylpyrrolidine can be synthesized by the alkylation of pyrrolidine with phenylmethyl bromide. ontosight.ai

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, yields the corresponding amides. The condensation of this compound with an appropriate aldehyde or ketone in the presence of a base can lead to the formation of compounds like 1-(3-Methyl-2-phenylpyrrolidin-1-yl)prop-2-en-1-one.

Formation of N-Aryl and N-Aminoaryl Derivatives: A series of N-aryl and N-aminoaryl 3-phenylpyrrolidine-2,5-diones have been synthesized by heating 3-phenylsuccinic acids with appropriate arylamines or arylhydrazines. uj.edu.pl

Synthesis of Mannich Bases: N-Mannich bases of 3-methyl-3-phenylpyrrolidine-2,5-diones have been synthesized and evaluated for their biological activities. researchgate.net

These derivatizations allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships.

| Derivatization Reaction | Reagents | Resulting Functional Group |

|---|---|---|

| Alkylation | Alkyl halides | N-Alkylpyrrolidine |

| Acylation | Acid chlorides, Anhydrides | N-Acylpyrrolidine |

| Arylation/Aminoarylation | Arylamines, Arylhydrazines | N-Aryl/N-Aminoaryl-pyrrolidine-2,5-dione |

| Mannich Reaction | Formaldehyde (B43269), Secondary amine | N-Mannich base |

Synthesis of Polycyclic Compounds Incorporating the Pyrrolidine Core

The this compound scaffold can serve as a building block for the construction of more complex, polycyclic architectures. These intricate structures are of great interest in drug discovery due to their conformational rigidity and potential for high-affinity binding to biological targets.

One powerful strategy for constructing polycyclic systems is the [3+2] cycloaddition reaction. mdpi.com Azomethine ylides generated from amino acids can react with various dipolarophiles to form pyrrolidine-containing polycyclic compounds. mdpi.com For example, a one-pot [3+2]-cycloaddition reaction of (E)-3-arylidene-1-phenyl-succinimides, cyclic 1,2-diketones, and α-amino acids has been reported to yield succinimide-substituted dispiropyrrolidine derivatives with high regio- and diastereoselectivities. nih.gov

Furthermore, an oxidative Povarov approach has been developed for the synthesis of polycyclic amines. This method involves the in situ generation of iminium ions from N-aryl amines, which then undergo a [4+2] cycloaddition with dienophiles. This strategy allows for the rapid construction of polycyclic amines by functionalizing both a C(sp³)–H and a C(sp²)–H bond. acs.org

Visible-light catalyzed radical [3+3]-annulation processes have also been employed to synthesize N-arylated 8-azabicyclo[3.2.1]octane and 9-azabicyclo[3.3.1]nonane derivatives from N-arylpyrrolidines. nih.gov These reactions proceed with good yields and high diastereoselectivity, providing access to tropane (B1204802) and related alkaloid skeletons. nih.gov

| Synthetic Strategy | Key Reaction Type | Resulting Polycyclic System |

|---|---|---|

| [3+2] Cycloaddition | 1,3-Dipolar Cycloaddition | Dispiropyrrolidines, Tetracyclic Pyrrolizidines. mdpi.comnih.gov |

| Oxidative Povarov Approach | [4+2] Cycloaddition | Polycyclic Amines. acs.org |

| Visible-Light Catalyzed Annulation | Radical [3+3]-Annulation | N-arylated 8-azabicyclo[3.2.1]octanes. nih.gov |

Structure Activity Relationship Sar Studies of 3 Methyl 2 Phenylpyrrolidine and Its Derivatives

Conformational Analysis and its Impact on Biological Activity

The biological activity of 3-Methyl-2-phenylpyrrolidine derivatives is intrinsically linked to their three-dimensional conformation. The non-planar nature of the saturated pyrrolidine (B122466) ring allows it to adopt various conformations, often described as "envelope" or "twist" forms, which dictates the spatial orientation of its substituents. d-nb.infoiucr.orgresearchgate.net This conformational flexibility is crucial for how the molecule interacts with its biological target.

Influence of Substituent Effects on Activity Profiles

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at different positions on the molecule. SAR studies have systematically explored modifications on the phenyl ring, the pyrrolidine ring, and the nitrogen atom to map their effects on activity. researchgate.netresearchgate.net

Substituents on the phenyl ring at the 2-position of the pyrrolidine core play a significant role in modulating biological activity. The electronic properties of these substituents are particularly important. In series of N-substituted 3-phenylpyrrolidine-2,5-diones investigated for anticonvulsant activity, the introduction of electron-withdrawing groups on an arylpiperazine moiety attached to the pyrrolidine nitrogen was found to be beneficial. researchgate.net

Quantitative studies using the Hammett equation have been employed to correlate the electronic effects of substituents on the phenyl ring with spectroscopic data, providing a deeper understanding of electronic transmission within the molecule. scispace.comresearchgate.net For example, in one study of 1-aryl-3-methyl-3-phenylsuccinimides, all substituents on the N-aryl ring caused bathochromic (red) shifts in the UV absorption spectra relative to the unsubstituted compound, indicating a clear electronic influence on the chromophore. scispace.com

The table below summarizes the effect of various phenyl ring substitutions on the anticonvulsant activity of selected pyrrolidine-2,5-dione derivatives.

| Compound Series | Phenyl Ring Substituent (at position X) | Effect on Activity | Reference |

| N-aryl-3-phenylpyrrolidine-2,5-diones | 2-chloro, 3-chloro, 4-chloro, 3-fluoro, 3-bromo | Synthesized for activity testing | uj.edu.pl |

| N-[{4-(aryl)piperazin-1-yl}-methyl]-3-(3-methylphenyl)-pyrrolidine-2,5-diones | 3-trifluoromethyl (on piperazine-phenyl) | Most active in the series | researchgate.net |

| N-[{4-(aryl)piperazin-1-yl}-methyl]-3-phenyl-pyrrolidine-2,5-diones | 3-methyl (on pyrrolidine-phenyl) | Presence of this group was crucial for activity | researchgate.net |

The methyl group at the 3-position of the pyrrolidine ring is often critical for biological activity. In several series of anticonvulsant agents, the presence of the 3-methyl group was found to be essential, with its removal leading to a significant decrease or complete loss of activity. researchgate.netresearchgate.net For instance, N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-(3-methylphenyl)-pyrrolidine-2,5-dione was identified as a potent anticonvulsant, while the corresponding analogue lacking the 3-methyl group was inactive. researchgate.net This highlights the importance of the steric and electronic contributions of this specific substituent.

Furthermore, the stereochemistry of the methyl group and other chiral centers profoundly influences pharmacological properties. The introduction of a substituent into the pyrrolidine ring creates a chiral center, and different enantiomers can exhibit vastly different biological activities and potencies due to the stereoselective nature of protein targets. caldic.comresearchgate.net For example, extensive research on (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide (a derivative of phenylpiracetam) has demonstrated a direct relationship between the specific configuration of the stereocenters and the compound's nootropic and memory-enhancing effects. caldic.com This underscores the necessity of controlling stereochemistry in the design of new therapeutic agents based on this scaffold. d-nb.info

Modifications at the nitrogen atom of the pyrrolidine ring are a common strategy for altering the physicochemical properties and biological activity of these compounds. A wide variety of N-substituents have been explored, including aryl, aminoaryl, and alkyl-arylpiperazine groups. uj.edu.plresearchgate.net

In the search for new anticonvulsants, the length of the alkyl chain linking the pyrrolidine-2,5-dione nitrogen to a 4-arylpiperazine moiety was found to be a key determinant of activity. For 3-phenyl-pyrrolidine-2,5-diones, elongating the alkyl spacer from a single methylene (B1212753) unit to an ethylene (B1197577) or propylene (B89431) chain resulted in an increase in anticonvulsant activity. researchgate.net Conversely, for the 3-methyl analogues, this same elongation did not yield a similar benefit, indicating a complex interplay between different parts of the molecule. researchgate.net In other studies, N-aryl substituents were investigated, leading to a series of N-aryl and N-aminoaryl 3-phenylpyrrolidine-2,5-diones with potential anticonvulsant properties. uj.edu.pl

The table below illustrates the impact of different N-substitutions on the activity of pyrrolidine-2,5-dione derivatives.

| Base Scaffold | Nitrogen Substituent | Observation | Reference |

| 3-phenyl-pyrrolidine-2,5-dione | N-[(4-arylpiperazin-1-yl)-methylene ] | Less active | researchgate.net |

| 3-phenyl-pyrrolidine-2,5-dione | N-[(4-arylpiperazin-1-yl)-ethylene ] | Increased activity | researchgate.net |

| 3-phenyl-pyrrolidine-2,5-dione | N-[(4-arylpiperazin-1-yl)-propylene ] | Increased activity | researchgate.net |

| 3-methyl-3-phenyl-pyrrolidine-2,5-dione | N-[3-[4-(3-chlorophenyl)-piperazin-1-yl]-propyl] | High anticonvulsant activity (ED50 = 28.2 mg/kg in rats) | if-pan.krakow.pl |

Enantioselectivity in Biological Activity and SAR

The inherent chirality of substituted pyrrolidines means that enantioselectivity is a critical factor in their SAR. d-nb.info Since biological macromolecules like enzymes and receptors are chiral, they often interact differently with the various stereoisomers of a drug molecule. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable effects. caldic.comresearchgate.net

The development of stereoisomerically pure drugs based on the this compound scaffold has demonstrated clear pharmacological advantages. For example, in the case of phenylpiracetam derivatives, the biological activity is directly linked to the configuration of the stereocenters. caldic.com The (4R)-enantiomer of 2-oxo-4-phenylpyrrolidine-1-carboxamide and the (4R,5S)-enantiomer of 5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide have been identified as the more biologically active stereoisomers. caldic.com This highlights the importance of asymmetric synthesis and chiral separation techniques to isolate the most effective enantiomer. mdpi.comresearchgate.net The spatial arrangement of substituents, determined by the absolute and relative configuration of chiral centers, is a key determinant of the binding mode to target proteins. d-nb.inforesearchgate.net

Computational SAR Modeling (QSAR) for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov These models are instrumental in understanding SAR trends and in the predictive design of new, more potent analogues. istc.intcresset-group.com

For pyrrolidine derivatives, QSAR studies have been applied to design novel anticonvulsant agents. researchgate.net In these models, various molecular descriptors (e.g., electronic, steric, and lipophilic parameters) are calculated for each compound and then correlated with their measured biological activity using statistical methods. For example, a study on a series of anticonvulsants found a strong correlation between the electron affinity of the molecules and their anticonvulsant potency (logED50). researchgate.net

Modern 3D-QSAR methods, such as Field QSAR, provide a visual interpretation of the SAR by generating 3D coefficient maps around an aligned set of molecules. cresset-group.com These maps highlight regions where specific physicochemical properties are predicted to enhance or diminish activity. For example, a model might show that a negative electrostatic potential (associated with electron-rich groups like a carbonyl oxygen) in a particular region is favorable for activity, while a bulky substituent in another region would be detrimental. cresset-group.com This information provides invaluable guidance for medicinal chemists, allowing them to prioritize the synthesis of new molecules with a higher probability of success. cresset-group.com

Biological Activities and Pharmacological Potential of 3 Methyl 2 Phenylpyrrolidine

Receptor Binding and Modulation Studies

The pharmacological profile of 3-Methyl-2-phenylpyrrolidine and its analogs is complex, with interactions spanning multiple receptor systems. Research has primarily focused on its engagement with nicotinic acetylcholine receptors, while its potential interactions with other receptors like the androgen, ionotropic glutamate, and tropomyosin receptors are inferred from structural analogs.

The 2-phenylpyrrolidine (B85683) scaffold is a key structural motif in various ligands targeting nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for neurotransmission. The activity of these compounds, including this compound, is highly dependent on their stereochemistry and substitution patterns, which dictate their affinity and functional effects at different nAChR subtypes, such as the α4β2 and α7 subtypes.

The functional activity of pyrrolidine-based compounds at nAChRs can range from full agonism to partial agonism and antagonism, influenced by subtle structural modifications. For instance, a "methyl scan" of the pyrrolidinyl ring of nicotine, a structurally related compound, reveals that the position of a methyl group significantly alters receptor interaction. Methylation at the 3' position (analogous to this compound) is generally better tolerated by α7 receptors than by α4β2 receptors.

Derivatives like 7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane and its amino analogues have been identified as α4β2 nAChR partial agonists unimi.it. The compound ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine], which also contains a methylpyrrolidinyl moiety, exhibits a complex profile with agonist, partial agonist, and inhibitory activities depending on the specific nAChR subtype nih.gov. It acts as a full agonist for acetylcholine release, similar to nicotine, but is a less potent partial agonist for dopamine (B1211576) release nih.gov. This demonstrates that the functional outcome of receptor binding is highly dependent on both the compound's structure and the specific receptor subtype being engaged.

Table 1: Effects of Methylation on the Pyrrolidine (B122466) Ring of Nicotine Analogs at nAChR Subtypes

| Methylation Position | Effect on α4β2 Receptor Interaction | Effect on α7 Receptor Interaction |

|---|---|---|

| 2'-Methylation | Reduced affinity and potency | Enhanced binding and agonist potency |

| 3'-Methylation | Decreased potency and efficacy | Better tolerated than at α4β2 |

| 4'-Methylation | Minor decrease in potency/efficacy | Significant decrease in potency/efficacy |

| 5'-trans-Methylation | Significantly reduced affinity | Retained considerable activity |

| 5'-cis-Methylation | Lack of agonist activity, low affinity | Lack of agonist activity, low affinity |

This data is based on studies of methylnicotines and provides a predictive framework for how 3-methylation might influence the activity of 2-phenylpyrrolidine.

The binding of ligands to the nAChR orthosteric site, located at the interface between subunits, is governed by specific non-covalent interactions. Two critical interactions are the cation-π interaction and hydrogen bonding.

The positively charged (cationic) nitrogen of the pyrrolidine ring is crucial for a strong cation-π interaction with the electron-rich face of an aromatic amino acid residue, typically a tryptophan (Trp) in the receptor's binding pocket nih.gov. This interaction is a primary determinant of binding affinity for many nicotinic ligands nih.gov.

Hydrogen bonding also plays a key role. For nicotine, a hydrogen bond forms between the pyridine nitrogen and the backbone of a receptor amino acid. To investigate this, the analog S-N-methyl-2-phenylpyrrolidine (S-MPP) was used. In S-MPP, the phenyl group replaces nicotine's pyridyl group, removing the hydrogen bond acceptor. Comparing the binding energy of nicotine with S-MPP in wild-type and mutated receptors allows for the quantification of the hydrogen bond's strength. This type of analysis underscores the importance of specific chemical moieties for high-affinity binding and functional activity at the nAChR nih.gov.

The androgen receptor (AR) is a nuclear receptor that, when activated by androgens like testosterone, functions as a transcription factor. Antagonists of this receptor are critical in therapies for prostate cancer acs.orgnih.govmdpi.com. While extensive research has been conducted on various chemical scaffolds that exhibit AR antagonism, there is currently no direct scientific literature demonstrating that this compound itself acts as an androgen receptor antagonist.

Structure-activity relationship (SAR) studies on other classes of nonsteroidal AR antagonists have shown that the addition of methyl groups can significantly impact activity. For example, in one series of thioether-based antagonists, methylation of the phenyl ring was explored. While a 2-methyl group was tolerated, the addition of methyl groups at the 3- and 4-positions resulted in a loss of antagonistic activity acs.org. However, these findings are specific to that particular chemical scaffold and cannot be directly extrapolated to the 2-phenylpyrrolidine structure. Without dedicated studies on this compound or closely related analogs, its potential for AR antagonism remains uncharacterized.

Ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor, are essential for excitatory synaptic transmission in the central nervous system nih.govnih.govresearchgate.net. Antagonists of the NMDA receptor are investigated for various neurological and psychiatric conditions nih.gov.

A review of the current scientific literature reveals no specific research or data on the interaction between this compound and any subtype of ionotropic glutamate receptors, including NMDA receptors. The existing research on NMDA receptor antagonists focuses on distinct chemical classes, such as derivatives of phencyclidine (PCP), ketamine, or competitive antagonists like AP5. Therefore, the activity of this compound at iGluRs is unknown and remains an area for potential future investigation.

The Tropomyosin Receptor Kinase (TRK) family, which includes TRKA, TRKB, and TRKC, are receptor tyrosine kinases involved in neuronal signaling and have become important targets in oncology nih.govnih.gov. Research into novel TRK inhibitors has identified the (R)-2-phenylpyrrolidine moiety as a privileged structure for this target nih.gov.

Structure-guided drug design has led to the development of potent, selective, and orally bioavailable pan-TRK inhibitors built upon imidazopyridazine scaffolds substituted with (R)-2-phenylpyrrolidine nih.gov. The effectiveness of this moiety is attributed to its ideal shape complementarity with a hydrophobic pocket within the TRK kinase domain nih.gov. The incorporation of the (R)-2-phenylpyrrolidine group has become a recurring strategy in the design of new TRK inhibitors across various chemical scaffolds nih.gov. While these studies focus on the parent 2-phenylpyrrolidine, the findings strongly suggest that the core structure of this compound is well-suited for interaction with the binding sites of TRK receptors.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Interactions

Enzyme Inhibition Research

The unique structural features of the pyrrolidine ring have made it a valuable scaffold in the design of various enzyme inhibitors. Research into derivatives of this compound and related compounds has revealed significant inhibitory activity against several key enzymes, highlighting its potential for therapeutic applications.

Glycosidase Inhibition (e.g., α-amylase, α-glucosidase)

Derivatives of the pyrrolidine scaffold have been investigated for their potential to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition is a key therapeutic strategy for managing type 2 diabetes by controlling post-prandial hyperglycemia.

In one study, a series of novel pyrrolidine derivatives were synthesized and evaluated for their inhibitory effects on α-amylase and α-glucosidase. Several of these compounds demonstrated significant inhibitory activity. For instance, specific derivatives showed potent inhibition against α-amylase with half-maximal inhibitory concentration (IC50) values as low as 26.24 µg/mL. The same compounds also exhibited strong inhibition of α-glucosidase, with IC50 values reaching as low as 18.04 µg/mL. The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the phenyl ring attached to the pyrrolidine core significantly influenced the inhibitory potency.

Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

|---|---|---|

| Derivative 1 | 36.32 | 47.19 |

| Derivative 2 | 26.24 | 18.04 |

| Acarbose (Standard) | 5.50 | - |

| Metformin (Standard) | 25.31 | - |

Phospholipase D (NAPE-PLD) Inhibition

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid molecules. The inhibition of NAPE-PLD is being explored for its therapeutic potential in various physiological processes. Research has identified certain pyrrolidine-containing compounds as effective inhibitors of this enzyme.

For example, a potent and selective NAPE-PLD inhibitor, LEI-401, incorporates a (S)-3-hydroxypyrrolidine moiety in its structure. In in-vitro assays using human NAPE-PLD, LEI-401 demonstrated a high inhibitory potency with a reported inhibitor constant (Ki) of 0.027 µM. Further studies on related pyrimidine-4-carboxamides containing a pyrrolidine ring have also shown significant NAPE-PLD inhibitory activity, with some analogues exhibiting Ki values in the nanomolar range.

Table 2: NAPE-PLD Inhibitory Activity of Selected Pyrrolidine-Containing Compounds

| Compound | Ki (µM) |

|---|---|

| LEI-401 | 0.027 |

| Analogue 1 | 0.30 |

| Analogue 2 | 0.086 |

| Analogue 3 | 0.11 |

| Analogue 4 | 0.094 |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin (B10506), and norepinephrine. nih.gov Inhibitors of MAO, particularly MAO-B, are used in the treatment of Parkinson's disease and other neurodegenerative disorders. nih.gov

Several studies have highlighted the potential of pyrrolidine derivatives as potent and selective MAO-B inhibitors. In one such study, a series of chiral fluorinated pyrrolidine derivatives were designed and synthesized. nih.gov One of the most potent compounds from this series, compound D5, exhibited an exceptionally low IC50 value of 0.019 µM for MAO-B, demonstrating a selectivity index of 2440 over MAO-A. nih.gov Another study focused on ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives, with the most potent compound, C14, showing an IC50 of 0.037 µM for MAO-B. nih.gov These findings underscore the potential of the pyrrolidine scaffold in developing highly effective and selective MAO-B inhibitors.

Table 3: MAO-B Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound | MAO-B IC50 (µM) | MAO-A/MAO-B Selectivity Index |

|---|---|---|

| Compound D5 | 0.019 | 2440 |

| Compound C14 | 0.037 | >2700 |

| Safinamide (Standard) | 0.163 | 172 |

Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins in the cell, playing a critical role in cellular regulation. nih.gov Inhibition of the proteasome has emerged as an important strategy in cancer therapy. nih.gov

Research has shown that certain pyrrolidine-containing compounds can act as proteasome inhibitors. Pyrrolidine dithiocarbamate (PDTC), a well-known antioxidant, has been found to exhibit proteasome-inhibitory activity. nih.gov Studies have demonstrated that PDTC can induce the accumulation of proteasome substrates, indicating its inhibitory effect on proteasome function. nih.gov Furthermore, a study involving the synthesis of eight PDTC analogues with substitutions on the pyrrolidine ring explored the structure-activity relationship for their proteasome-inhibitory and anti-proliferative potencies in human breast cancer cells. This research suggests that the pyrrolidine moiety can serve as a basis for the development of novel proteasome inhibitors.

Investigational Therapeutic Applications

The diverse biological activities of this compound and its derivatives have prompted investigations into their potential therapeutic applications in various disease areas.

Antimicrobial Properties

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Pyrrolidine derivatives have been explored for their potential antibacterial and antifungal activities.

Several studies have reported the antimicrobial efficacy of various pyrrolidine-containing compounds. For instance, certain novel succinimide-maleimide derivatives incorporating a pyrrolidine ring were evaluated for their antimicrobial activity. Some of these compounds showed promising activity against Gram-positive bacteria, such as Enterococcus faecalis, and the fungal pathogen Candida albicans, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL and 0.125 µg/mL, respectively. Another study on pyrrolidone thiosemicarbazone complexes also demonstrated significant antifungal activities against species like Aspergillus niger and Candida albicans. nih.gov These findings indicate that the pyrrolidine scaffold is a promising framework for the design of new antimicrobial agents.

Table 4: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Derivative 5a | Enterococcus faecalis | 0.25 |

| Candida albicans | 0.125 | |

| Derivative 5g | Enterococcus faecalis | 0.25 |

| Candida albicans | 0.25 |

Anticancer Potential

The pyrrolidine scaffold is a key structural component in several anticancer agents. The search for novel anticancer drug candidates among pyrrolidine derivatives is a promising area of research. Studies have shown that modifications to the pyrrolidine ring can yield compounds with significant cytotoxic activity against various cancer cell lines.

A series of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivatives were synthesized and evaluated for their anticancer properties. nih.gov These compounds were tested against several human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1). nih.gov Four of the synthesized compounds emerged as particularly promising, showing selectivity against the prostate cancer and melanoma cell lines with EC50 values ranging from 2.5 to 20.2 µM. nih.gov

In another study, novel 2-(het)arylpyrrolidine-1-carboxamides were synthesized and tested for anticancer activity. mdpi.com Some of these compounds demonstrated in vitro activity against M-Hela tumor cell lines that was twice that of the reference drug, tamoxifen. mdpi.com In vivo studies on murine leukemia models also showed promising results, with up to 83% of animals surviving on day 60 of observation and an increased life span of up to 447%. mdpi.com The cytotoxicity of these compounds in cancer cells was found to be caused by an apoptotic pathway. mdpi.com

Furthermore, research on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives revealed that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the structure enhances anticancer activity against human A549 lung epithelial cells. mdpi.comresearchgate.net The viability of these cells was reduced to 28.0% and 29.6%, respectively, an effect significantly greater than that of the established anticancer drug cytarabine. mdpi.comresearchgate.net

| Compound Class | Cancer Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides | PPC-1 (Prostate), IGR39 (Melanoma) | EC50 values in the range of 2.5–20.2 µM. | nih.gov |

| 2-(het)arylpyrrolidine-1-carboxamides | M-Hela | Twice the in vitro activity of tamoxifen. | mdpi.com |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | Reduced cell viability to 28.0% and 29.6%, outperforming cytarabine. | mdpi.comresearchgate.net |

Anticonvulsant Activity and Neurotoxicity Evaluation

The pyrrolidine-2,5-dione ring, a structural relative of this compound, is considered a key pharmacophore for compounds active in the central nervous system, particularly for anticonvulsant activity. nih.gov

A series of hybrid compounds featuring the 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione structure were synthesized and evaluated in animal models of epilepsy. nih.gov These models included the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the 6 Hz psychomotor seizure test. nih.gov One of the most promising compounds from this series demonstrated a significantly better median effective dose (ED50) in both the MES and 6 Hz tests compared to the reference drugs valproic acid (VPA) and ethosuximide (ETX). nih.gov

Similarly, another study focused on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides reported broad-spectrum anticonvulsant properties in MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models. nih.gov The lead compound from this series was also effective in a model of drug-resistant epilepsy. nih.gov The mechanism of action is thought to be complex, potentially involving the inhibition of sodium and calcium currents. nih.gov

| Compound Class | Test Model | ED50 (mg/kg) | Reference Drug ED50 (mg/kg) | Reference |

|---|---|---|---|---|

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MES | 62.14 | 252.7 (VPA) | nih.gov |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 6 Hz | 75.59 | 130.6 (VPA), 221.7 (ETX) | nih.gov |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative (Compound 14) | MES | 49.6 | Not specified in text | nih.gov |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative (Compound 14) | scPTZ | 67.4 | Not specified in text | nih.gov |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative (Compound 14) | 6 Hz (32 mA) | 31.3 | Not specified in text | nih.gov |

Neurotoxicity Evaluation

An essential part of developing new anticonvulsant drugs is assessing their neurotoxicity to ensure a favorable safety profile. Acute neurological toxicity is often evaluated using the rotarod test, which assesses motor coordination in animals. For a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, initial neurotoxicity screening was performed at a fixed dose of 100 mg/kg. nih.gov Of the nine compounds tested, only two impaired motor coordination in 50% of the animals, indicating a generally low level of acute neurotoxicity for this class of compounds at the tested dose. nih.gov This screening is crucial for identifying compounds with a good separation between their therapeutic anticonvulsant effects and unwanted motor side effects.

Antinociceptive Properties

Antiseizure drugs are frequently used to treat various pain conditions, particularly neuropathic pain. mdpi.com Consequently, many of the pyrrolidine derivatives developed for their anticonvulsant effects have also been evaluated for antinociceptive (pain-relieving) properties.

Derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione, which showed potent anticonvulsant activity, were also assessed in mouse models of tonic and neuropathic pain. mdpi.com Several of these compounds demonstrated a significant antinociceptive effect in the formalin-induced model of tonic pain. mdpi.com Furthermore, they exhibited antiallodynic properties in a model of oxaliplatin-induced peripheral neuropathy, which mimics chemotherapy-induced pain. mdpi.com The most active compound did not induce sedative effects at its effective analgesic dose. mdpi.com

In a separate study, a lead compound from a series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides revealed high efficacy against pain in several models, including formalin-induced tonic pain, capsaicin-induced neurogenic pain, and oxaliplatin-induced neuropathic pain in mice. nih.gov These findings suggest that the pyrrolidine-2,5-dione scaffold can be a template for developing multifunctional compounds that possess both anticonvulsant and broad-spectrum analgesic properties.

Neuroprotective Effects in Models of Neurodegeneration

The potential of pyrrolidine derivatives extends to neuroprotection, which is critical for treating neurodegenerative disorders like Alzheimer's disease and ischemic stroke.

A novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, was assessed for its ability to improve cognitive function following ischemic brain injury. nih.govresearchgate.net In vitro experiments showed that the compound had a significant neuroprotective effect against glutamate-induced excitotoxicity in cortical neuron cultures. nih.gov In an in vivo rat model of acute focal cerebral ischemia, the compound significantly reduced the neurological deficit and improved exploratory behavior and anxiety levels. nih.govresearchgate.net

Another study investigated novel pyrrolidine-2-one derivatives for their effects on learning and memory deficits induced by scopolamine, a model for cognitive impairment seen in Alzheimer's disease. nih.gov The study found that these derivatives were effective in treating the behavioral and biochemical changes caused by scopolamine, with results comparable to the reference drug donepezil. nih.gov Additionally, an anticonvulsant compound from a different series was noted to have a favorable effect on the viability of neuroblastoma SH-SY5Y cells, suggesting a potential neuroprotective role. nih.gov These studies highlight the promise of the pyrrolidine scaffold in developing treatments for complex neurodegenerative conditions.

Mechanisms of Action at the Molecular and Cellular Level

Ion Channel Modulation (Sodium and Calcium Channels)

Current research provides limited direct evidence for the modulation of sodium and calcium ion channels by 3-Methyl-2-phenylpyrrolidine. Ion channels are crucial pore-forming proteins that regulate the flow of ions across cell membranes, playing a key role in the electrical signaling of excitable cells. nih.govnih.gov Modulation of these channels by small molecules can have significant physiological effects. nih.gov

While direct studies on this compound are not prominent in the literature, research into related chemical structures offers some context. For instance, studies on novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives have identified them as potent activators of the Nav1.1 voltage-gated sodium channel. nih.gov One such compound demonstrated significant selectivity for Nav1.1 over other subtypes like Nav1.2, Nav1.5, and Nav1.6, highlighting how the broader pyrrolidine (B122466) chemical class is being explored for ion channel modulation. nih.gov However, it is critical to note that these findings pertain to different derivatives and not to this compound itself.

Table 1: Ion Channel Activity of a Related Pyrrolidine Derivative

| Compound Class | Target Ion Channel | Observed Effect | Selectivity Profile | Reference |

|---|

This table illustrates the activity of a related, but distinct, chemical derivative to provide context on how similar structures are being investigated for ion channel activity.

Neurotransmitter System Interactions (e.g., GABA Transporter)

The interaction of this compound with neurotransmitter systems, such as the γ-aminobutyric acid (GABA) transporter, is not well-documented in publicly available research. GABA transporters are critical for regulating neuronal excitation by clearing GABA from the synaptic cleft. nih.govnih.gov By sequestering this primary inhibitory neurotransmitter, these transporters help maintain the balance of nerve signaling in the central nervous system. sigmaaldrich.com

Inhibiting GABA reuptake is a therapeutic strategy for certain neurological disorders. nih.gov There are four main types of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1. sigmaaldrich.com While compounds like tiagabine (B1662831) and nipecotic acid are known to interact with these transporters, specific studies detailing the effects of this compound on this system are lacking. nih.govsigmaaldrich.com

Protein Stabilization Mechanisms (e.g., Amyloidogenic Proteins)

The most significant area of research concerning the mechanism of action for scaffolds related to this compound involves the kinetic stabilization of amyloidogenic proteins. acs.orgnih.gov This mechanism is particularly relevant in the context of light chain amyloidosis (AL), a proteinopathy characterized by the misfolding and aggregation of immunoglobulin light chains. researchgate.net

Kinetic stabilizers function by selectively binding to the native state of a protein, thereby increasing the energy barrier for the conformational changes that lead to misfolding and aggregation. nih.govrcsb.org Research has identified that a 3-methyl- or 3-ethyl-3-phenylpyrrolidine–2-pyridone scaffold can act as a potent kinetic stabilizer for amyloidogenic immunoglobulin light chains. acs.orgnih.govproteopedia.org These stabilizers bind to the native full-length light chain dimer (FL LC₂), slowing its denaturation and preventing the formation of toxic amyloid aggregates. acs.org

Structure-activity relationship (SAR) studies have been conducted to optimize this scaffold, leading to the development of potent stabilizers that have demonstrated the ability to stabilize multiple patient-derived light chains in human plasma. acs.orgnih.govproteopedia.org This indicates a promising therapeutic approach for addressing the proteinopathy component of AL. nih.govrcsb.org

Table 2: Research Findings on 3-Alkyl-3-phenylpyrrolidine Scaffold in Protein Stabilization

| Scaffold | Target Protein | Mechanism of Action | Key Finding | Reference |

|---|---|---|---|---|

| 3-methyl- or 3-ethyl-3-phenylpyrrolidine-2-pyridone | Amyloidogenic Immunoglobulin Light Chains (λ FL LC₂) | Kinetic Stabilization | Binds selectively to the native state, slowing denaturation and preventing misfolding. | acs.orgnih.gov |

Target Engagement and Selectivity Studies

Target engagement and selectivity are crucial aspects of developing therapeutic compounds. For the 3-alkyl-3-phenylpyrrolidine-2-pyridone scaffold, studies have focused on its selective binding to the native state of amyloidogenic immunoglobulin light chains over their misfolding transition state. nih.govrcsb.org This selectivity is the cornerstone of the kinetic stabilization mechanism. rcsb.org

Initial research identified that prior kinetic stabilizers had issues with considerable plasma protein binding, which was hypothesized to be due to a specific "aromatic core" in their structure. acs.orgnih.gov Subsequent SAR studies focused on replacing this core, leading to the identification of 2-pyridones as suitable replacements. acs.orgproteopedia.org Further optimization of the "anchor substructure," which includes the 3-methyl- or 3-ethyl-3-phenylpyrrolidine moiety, resulted in potent and selective kinetic stabilizers with reduced plasma protein binding. acs.orgnih.gov The selectivity of these compounds for their target protein is a key attribute that makes them promising candidates for treating light chain amyloidosis. nih.govrcsb.org

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 3-Methyl-2-phenylpyrrolidine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

In ¹H NMR, the chemical shift (δ) of each proton signal indicates its electronic environment. For this compound, the aromatic protons on the phenyl group are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons on the pyrrolidine (B122466) ring and the methyl group would appear in the more shielded, upfield region. The proton at the C2 position, being adjacent to both the nitrogen atom and the phenyl group (a benzylic position), would be shifted further downfield compared to other aliphatic protons. oregonstate.edu The methyl group protons would likely appear as a doublet, coupled to the single proton at the C3 position.

¹³C NMR spectroscopy provides direct insight into the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are influenced by factors such as hybridization and the electronegativity of attached atoms. libretexts.orgudel.edu The carbons of the phenyl group would resonate at approximately δ 125-145 ppm, while the aliphatic carbons of the pyrrolidine ring and the methyl group would appear at higher field (further upfield). The C2 carbon, attached to the phenyl group, would be significantly downfield compared to the other sp³ hybridized carbons of the ring.

The combination of ¹H and ¹³C NMR, along with two-dimensional NMR techniques (like COSY and HSQC), allows for the complete assignment of all proton and carbon signals, confirming the constitution of this compound.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Phenyl C-H | 7.20 - 7.50 | 125.0 - 129.0 |

| Phenyl C (quaternary) | - | 140.0 - 145.0 |

| Pyrrolidine C2-H | 3.80 - 4.20 | 60.0 - 65.0 |

| Pyrrolidine C3-H | 2.20 - 2.60 | 35.0 - 40.0 |

| Pyrrolidine C4-H₂ | 1.70 - 2.10 | 25.0 - 30.0 |

| Pyrrolidine C5-H₂ | 3.00 - 3.40 | 45.0 - 50.0 |

| Methyl C-H₃ | 1.10 - 1.30 | 15.0 - 20.0 |

| Pyrrolidine N-H | 1.50 - 3.00 (broad) | - |

Note: These are estimated values based on typical chemical shift ranges for similar structural motifs. Actual values may vary depending on solvent and other experimental conditions.

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Molecular Signatures

Infrared (IR) and Ultraviolet (UV) spectroscopy provide complementary information about the functional groups and electronic systems within a molecule.

Infrared (IR) Spectroscopy IR spectroscopy measures the vibrational transitions of molecules, providing a "fingerprint" based on their functional groups. For this compound, the IR spectrum would exhibit several characteristic absorption bands. A key feature would be the N-H stretching vibration for the secondary amine of the pyrrolidine ring, typically appearing as a moderate peak in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations are also prominent; aromatic C-H stretches from the phenyl group appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring and methyl group are observed just below 3000 cm⁻¹. Furthermore, characteristic C=C stretching vibrations from the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

Ultraviolet (UV) Spectroscopy UV spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The primary chromophore in this compound is the phenyl group. Aromatic compounds typically display two main absorption bands. The more intense band (the E2-band) resulting from a π → π* transition is expected around 200-210 nm. A second, less intense band (the B-band), which shows fine vibrational structure, is characteristic of the benzene ring and typically appears in the 250-270 nm range. The presence of these absorption bands in the UV spectrum would confirm the presence of the phenyl substituent. researchgate.netnist.gov

Table 2: Characteristic IR and UV Absorption Frequencies for this compound

| Spectroscopy | Functional Group | Expected Absorption Range |

| IR | N-H Stretch (Secondary Amine) | 3300 - 3500 cm⁻¹ |

| IR | Aromatic C-H Stretch | 3010 - 3100 cm⁻¹ |

| IR | Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |

| UV | π → π* Transition (E2-band) | ~205 nm |

| UV | π → π* Transition (B-band) | ~260 nm |

Mass Spectrometry in Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for identifying metabolites of xenobiotic compounds by detecting the mass shifts associated with biochemical transformations. When coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the detection and structural elucidation of metabolites in complex biological matrices like urine or plasma. nih.govmdma.ch

The metabolism of related pyrrolidine-containing compounds often involves several key pathways that can be extrapolated to this compound. nih.govmdma.ch These include:

Oxidation: Hydroxylation is a common Phase I metabolic reaction. This could occur on the phenyl ring (aromatic hydroxylation) or at various positions on the pyrrolidine ring. Oxidation of the pyrrolidine ring can also lead to the formation of a lactam (pyrrolidinone) derivative.

N-Dealkylation: While not applicable to the parent compound (a secondary amine), if it were metabolized to a tertiary amine, this pathway could become relevant.

Ring Opening: More extensive metabolism can lead to the opening of the pyrrolidine ring, forming a carboxylic acid. nih.gov

Conjugation: Phase II metabolism typically involves the conjugation of Phase I metabolites with endogenous molecules like glucuronic acid or sulfate, increasing their water solubility for excretion.

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to determine the elemental composition of a metabolite, further aiding in its identification.

Table 3: Potential Phase I Metabolites of this compound and Their Mass Shifts

| Metabolic Transformation | Description | Mass Shift from Parent Compound |

| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the phenyl ring | +16 Da |

| Aliphatic Hydroxylation | Addition of a hydroxyl (-OH) group to the pyrrolidine or methyl group | +16 Da |

| Oxidation to Lactam | Formation of a carbonyl (C=O) group on the pyrrolidine ring | +14 Da (net change) |

| Dehydrogenation | Loss of two hydrogen atoms to form a double bond | -2 Da |

X-ray Crystallography for Absolute Configuration and Binding Conformations

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a chiral molecule like this compound, which has two stereocenters (at C2 and C3), single-crystal X-ray diffraction is the gold standard for unambiguously determining the relative and absolute configuration of these centers. researchgate.net

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This reveals detailed structural information, including bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation in the solid state.

To determine the absolute configuration of an enantiomerically pure sample, anomalous dispersion effects are utilized. This technique allows for the differentiation between a molecule and its non-superimposable mirror image. Furthermore, X-ray crystallography is crucial in drug discovery for studying the binding conformations of ligands within the active sites of target proteins. nih.govmdpi.com By co-crystallizing this compound with a biological target, researchers can visualize the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern its binding affinity and selectivity.

Table 4: Key Parameters Obtained from a Single-Crystal X-ray Diffraction Study

| Parameter | Description |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the basic repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | Specifies the position of each atom within the unit cell. |

| Bond Lengths & Angles | Provides precise geometric details of the molecular structure. |

| Absolute Structure Parameter (Flack Parameter) | A value used to confidently determine the absolute stereochemistry of a chiral molecule. |

Chromatographic Techniques (HPLC, TLC) for Purity and Retention Studies

Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used in research involving this compound.

Thin-Layer Chromatography (TLC) TLC is a rapid, simple, and inexpensive technique used for qualitatively monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing purity. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and a mobile phase (solvent) is allowed to ascend the plate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The retention factor (Rf) value is a characteristic property of a compound under specific conditions.

High-Performance Liquid Chromatography (HPLC) HPLC is a highly efficient and versatile technique for the separation, identification, and quantification of compounds. It is particularly important for assessing the purity of this compound and for separating its different stereoisomers.

Since this compound exists as four possible stereoisomers (two pairs of enantiomers), chiral HPLC is the method of choice for their separation. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. mdpi.comrsc.org The choice of the CSP and the mobile phase composition are critical for achieving successful enantioseparation. youtube.comjsmcentral.org Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for purity analysis of the compound itself.

Table 5: Typical Chromatographic Methods for the Analysis of this compound

| Technique | Method | Purpose | Typical Parameters |

| TLC | Normal-Phase | Reaction monitoring, Purity check | Stationary Phase: Silica gel; Mobile Phase: Hexane/Ethyl Acetate mixture |

| HPLC | Reversed-Phase | Purity assessment, Quantification | Stationary Phase: C18; Mobile Phase: Acetonitrile/Water or Methanol/Water gradient |

| HPLC | Chiral | Separation of stereoisomers | Stationary Phase: Polysaccharide-based (e.g., Chiralpak); Mobile Phase: Hexane/Isopropanol or other non-polar/polar mixtures |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity